molecular formula C22H24N4O3 B12161475 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12161475
M. Wt: 392.5 g/mol
InChI Key: JHLKZZXXEWAXTJ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines an indole moiety with an oxazolo[5,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the construction of the oxazolo[5,4-b]pyridine ring system. Key reagents and conditions may include:

    Indole Formation: Starting from an appropriate precursor, such as 2-methoxyethylamine, the indole ring can be synthesized through cyclization reactions.

    Oxazolo[5,4-b]pyridine Formation: This step may involve the use of specific catalysts and solvents to facilitate the ring closure and formation of the oxazolo[5,4-b]pyridine structure.

    Final Coupling: The final step involves coupling the indole and oxazolo[5,4-b]pyridine moieties under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)pyridine-4-carboxamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)oxazole-4-carboxamide

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of indole and oxazolo[5,4-b]pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-13(2)18-12-16(20-14(3)25-29-22(20)24-18)21(27)23-17-6-5-7-19-15(17)8-9-26(19)10-11-28-4/h5-9,12-13H,10-11H2,1-4H3,(H,23,27)

InChI Key

JHLKZZXXEWAXTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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